REACTION_SMILES
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[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][C:30](=[O:31])[Cl:32].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:33][CH2:34][Cl:35].[NH2:1][c:2]1[s:3][c:4]([C:8](=[O:9])[NH:10][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:5]([CH3:7])[n:6]1>>[NH:1]([c:2]1[s:3][c:4]([C:8](=[O:9])[NH:10][CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:5]([CH3:7])[n:6]1)[C:30]([CH2:29][CH2:28][CH2:27][CH2:26][Br:25])=[O:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)sc1C(=O)NCc1ccccc1
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Name
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Type
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product
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Smiles
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Cc1nc(NC(=O)CCCCBr)sc1C(=O)NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |